molecular formula C9H11F3N2 B15323374 (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine

(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine

Cat. No.: B15323374
M. Wt: 204.19 g/mol
InChI Key: GJQAXSOTQQMWLS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[3-(Trifluoromethyl)pyridin-4-yl]propan-2-amine is a chiral amine featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3 and an (S)-configured propan-2-amine moiety at position 2. Its molecular formula is C₉H₁₁F₃N₂, with a monoisotropic mass of 204.087 g/mol. The compound’s stereochemistry and electron-withdrawing -CF₃ group are critical to its physicochemical and pharmacological properties, including solubility, metabolic stability, and receptor-binding affinity .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine

InChI

InChI=1S/C9H11F3N2/c1-6(13)4-7-2-3-14-5-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1

InChI Key

GJQAXSOTQQMWLS-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=C(C=NC=C1)C(F)(F)F)N

Canonical SMILES

CC(CC1=C(C=NC=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and demonstrates good functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds .

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which (2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards these targets, potentially modulating their activity .

Comparison with Similar Compounds

N-Ethyl-1-[3-(Trifluoromethyl)phenyl]propan-2-amine

Key Differences :

  • Aromatic Core: Replaces the pyridine ring with a benzene ring, eliminating the nitrogen atom in the aromatic system.
  • Substituents: Features an ethylamino group instead of a primary amine, altering its basicity (pKa) and interaction profiles.
  • Molecular Weight: Higher mass (e.g., C₁₃H₁₆F₃N; monoisotropic mass ~231.13 g/mol) due to the ethyl group.

Pharmacological Implications :

  • The absence of pyridine’s nitrogen reduces interactions with polar biological targets (e.g., enzymes with π-cation binding sites).

(1R,2S)-2-Methylamino-1-phenyl-propan-1-ol

Key Differences :

  • Functional Groups: Incorporates a hydroxyl (-OH) group and a secondary methylamino group, increasing hydrophilicity.
  • Stereochemistry : The (1R,2S) configuration introduces a distinct spatial arrangement compared to the target compound’s (2S) configuration.

Physicochemical Properties :

  • Hydrogen Bonding : The -OH group enhances solubility in aqueous media (e.g., logP ~1.2 vs. ~2.5 for the target compound).
  • Metabolic Stability : The hydroxyl group may render it susceptible to glucuronidation, reducing bioavailability compared to the -CF₃-containing target .

Long-Chain Aliphatic Amines (e.g., (19Z,22Z)-N,N-Dimethyloctacosa-19,22-dien-9-amine)

Key Differences :

  • Structure: Features unsaturated aliphatic chains (e.g., 28-carbon chain with Z-configured double bonds) and a dimethylamino group.
  • Flexibility : The flexible alkyl chain contrasts with the rigid pyridine core of the target compound.

Structural and Functional Data Table

Compound Name Aromatic Core Key Substituents Molecular Weight (g/mol) logP Stereochemistry
(2S)-1-[3-(Trifluoromethyl)pyridin-4-yl]propan-2-amine Pyridine -CF₃, primary amine 204.087 2.5 (2S)
N-Ethyl-1-[3-(Trifluoromethyl)phenyl]propan-2-amine Benzene -CF₃, ethylamino 231.13 3.1 (S)
(1R,2S)-2-Methylamino-1-phenyl-propan-1-ol Benzene -OH, methylamino 179.12 1.2 (1R,2S)
(19Z,22Z)-N,N-Dimethyloctacosa-19,22-dien-9-amine Aliphatic chain Dimethylamino, unsaturated 451.76 8.9 -

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.